
3-Methylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl phosphate, also known as tris(3-methylphenyl) phosphate, is an organophosphate compound with the molecular formula C21H21O4P. It is commonly used in various industrial applications, including as a flame retardant and plasticizer. The compound is known for its stability and effectiveness in enhancing the properties of materials it is added to.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3 C7H8O→(C7H7O)3PO+3 HCl
where (C_7H_8O) represents 3-methylphenol.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylphenol and phosphoric acid.
Oxidation: It can be oxidized to form corresponding quinones.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkoxides or amines are used under mild conditions.
Major Products:
Hydrolysis: 3-Methylphenol and phosphoric acid.
Oxidation: Quinones.
Substitution: Various substituted phenyl phosphates.
Applications De Recherche Scientifique
3-Methylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a plasticizer and flame retardant in the production of plastics, textiles, and electronics.
Mécanisme D'action
The mechanism of action of 3-methylphenyl phosphate involves its interaction with various molecular targets. It can act as an endocrine disruptor by binding to hormone receptors and altering gene expression. The compound can also inhibit certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but studies have shown its potential to affect androgen and estrogen receptors .
Comparaison Avec Des Composés Similaires
Tricresyl Phosphate (TCP): A mixture of ortho-, meta-, and para-cresyl phosphates. It is also used as a flame retardant and plasticizer but is known for its higher toxicity.
Triphenyl Phosphate (TPP): Another organophosphate compound used in similar applications but with different physical and chemical properties.
Uniqueness: 3-Methylphenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. It is less toxic compared to tricresyl phosphate and has better flame-retardant properties compared to triphenyl phosphate .
Propriétés
Numéro CAS |
22987-28-6 |
|---|---|
Formule moléculaire |
C7H7O4P-2 |
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
(3-methylphenyl) phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2 |
Clé InChI |
GZELFOWMRSGSTI-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




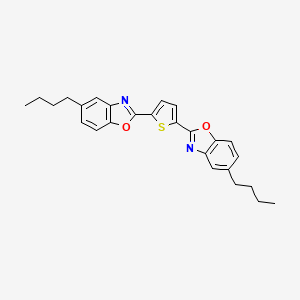
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

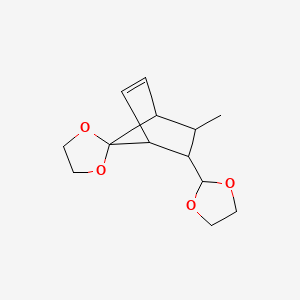
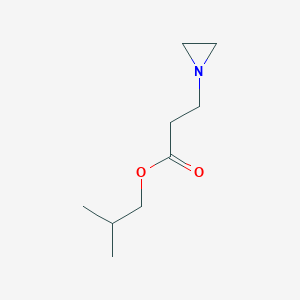
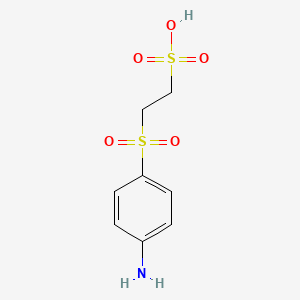
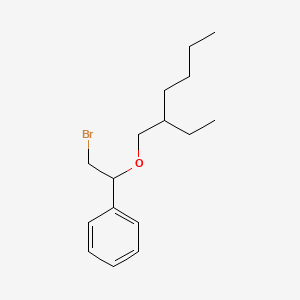

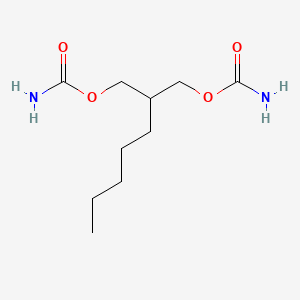

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)
